molecular formula C11H14O3 B15288264 (R)-Isopropyl 2-hydroxy-2-phenylacetate

(R)-Isopropyl 2-hydroxy-2-phenylacetate

Cat. No.: B15288264
M. Wt: 194.23 g/mol
InChI Key: SCJJMBMUZTUIJU-SNVBAGLBSA-N
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Description

®-Isopropyl 2-hydroxy-2-phenylacetate is a chiral ester compound known for its significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Isopropyl 2-hydroxy-2-phenylacetate typically involves the esterification of ®-2-hydroxy-2-phenylacetic acid with isopropanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ®-Isopropyl 2-hydroxy-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of biocatalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

®-Isopropyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ®-2-oxo-2-phenylacetate.

    Reduction: Formation of ®-2-hydroxy-2-phenylpropanol.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

®-Isopropyl 2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Isopropyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes in a stereoselective manner, influencing the rate and outcome of biochemical reactions. The hydroxyl and ester functional groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Hydroxy-2-phenylacetic acid
  • ®-Methyl 2-hydroxy-2-phenylacetate
  • ®-Ethyl 2-hydroxy-2-phenylacetate

Uniqueness

®-Isopropyl 2-hydroxy-2-phenylacetate is unique due to its specific isopropyl ester group, which imparts distinct physicochemical properties compared to its methyl and ethyl counterparts. This uniqueness can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

propan-2-yl (2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1

InChI Key

SCJJMBMUZTUIJU-SNVBAGLBSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

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